1-[2-(4-Aminophenyl)ethyl]imidazolidin-2-one
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Overview
Description
1-[2-(4-Aminophenyl)ethyl]imidazolidin-2-one is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol This compound is characterized by the presence of an imidazolidinone ring attached to a phenylethylamine moiety
Preparation Methods
The synthesis of 1-[2-(4-Aminophenyl)ethyl]imidazolidin-2-one can be achieved through several routes. One common method involves the reaction of 4-aminophenylethylamine with an appropriate carbonyl compound under acidic or basic conditions to form the imidazolidinone ring . Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For example, the use of Lewis acid-catalyzed ring expansion reactions of chiral aziridines with isocyanates has been reported as an efficient method .
Chemical Reactions Analysis
1-[2-(4-Aminophenyl)ethyl]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the phenylethylamine moiety can undergo substitution reactions with electrophiles.
Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(4-Aminophenyl)ethyl]imidazolidin-2-one has a wide range of scientific research applications:
Medicine: It is explored for its potential therapeutic properties, including its use in drug development for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-Aminophenyl)ethyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-[2-(4-Aminophenyl)ethyl]imidazolidin-2-one can be compared with other similar compounds, such as:
1-(2-Aminoethyl)imidazolidin-2-one: This compound has a similar imidazolidinone ring but differs in the substituent on the nitrogen atom.
Benzimidazolidin-2-ones: These compounds have a benzene ring fused to the imidazolidinone ring, offering different chemical properties and applications.
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-[2-(4-aminophenyl)ethyl]imidazolidin-2-one |
InChI |
InChI=1S/C11H15N3O/c12-10-3-1-9(2-4-10)5-7-14-8-6-13-11(14)15/h1-4H,5-8,12H2,(H,13,15) |
InChI Key |
XNQMTYVIKVRSEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)CCC2=CC=C(C=C2)N |
Origin of Product |
United States |
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